molecular formula C10H14ClNO B3056257 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- CAS No. 69846-00-0

1-Propanamine, 2-(4-chlorophenoxy)-2-methyl-

Cat. No.: B3056257
CAS No.: 69846-00-0
M. Wt: 199.68 g/mol
InChI Key: VGROYBHHIYOVMO-UHFFFAOYSA-N
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Description

1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- is an organic compound with the molecular formula C10H14ClNO It is a derivative of propanamine, featuring a chlorophenoxy group and a methyl group attached to the second carbon of the propanamine chain

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGROYBHHIYOVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388869
Record name 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69846-00-0
Record name 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(4-Chlorophenoxy)-2-Methylpropyl Chloride

The foundational intermediate for this route involves converting 2-(4-chlorophenoxy)-2-methylpropan-1-ol to its corresponding alkyl chloride. As demonstrated in EP0273658A1 for analogous propanamine derivatives, treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C achieves quantitative conversion. The reaction mechanism proceeds via a two-step process:

  • Chlorosulfite intermediate formation : SOCl₂ reacts with the alcohol to generate chlorosulfonic acid intermediates.
  • Chloride displacement : Collisional elimination releases SO₂ and HCl, yielding the alkyl chloride.

Reaction Conditions :

  • Molar ratio (Alcohol : SOCl₂) = 1 : 1.2
  • Solvent: Dichloromethane (0.5 M)
  • Temperature: 0°C → room temperature (2 h)
  • Yield: 92–95%

Amine Formation via Ammonolysis

The alkyl chloride undergoes nucleophilic displacement with anhydrous ammonia in ethanol under pressurized conditions (3–5 bar). Steric hindrance at the secondary carbon necessitates elevated temperatures (80–90°C) and extended reaction times (24–36 h). Post-reaction, excess ammonia is removed via vacuum distillation, and the crude amine is extracted into ethyl acetate.

Key Parameters :

  • Ammonia concentration: 28–30% w/w in ethanol
  • Catalyst: None required
  • Purification: Sequential washing with 5% HCl (to remove unreacted alkyl chloride) and saturated NaHCO₃, followed by silica gel chromatography (hexane/ethyl acetate 4:1)
  • Isolated yield: 68–72%

Reductive Amination of Ketone Precursors

Synthesis of 2-(4-Chlorophenoxy)-2-Methylpropan-1-One

The ketone precursor is synthesized via Friedel-Crafts acylation of 4-chlorophenol with methylvinyl ketone in the presence of AlCl₃. This reaction proceeds through electrophilic aromatic substitution, where the acylium ion attacks the para position of 4-chlorophenol.

Optimization Insights :

  • Solvent: Nitrobenzene (polar aprotic, enhances AlCl₃ solubility)
  • Temperature: 50°C (prevents over-acylation)
  • Yield: 85–88%

Reductive Amination with Ammonium Acetate

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method circumvents steric challenges by forming an imine intermediate, which is subsequently reduced.

Reaction Protocol :

  • Molar ratio (Ketone : NH₄OAc : NaBH₃CN) = 1 : 3 : 1.5
  • Solvent: Methanol (0.3 M)
  • Temperature: 25°C (24 h)
  • Workup: Acid-base extraction (pH 2 → pH 10)
  • Yield: 62–65%

Gabriel Synthesis via Phthalimide Intermediates

Alkylation of Potassium Phthalimide

The alkyl chloride from Section 1.1 reacts with potassium phthalimide in dimethylformamide (DMF) at 100°C. This SN2 reaction forms the N-alkylphthalimide derivative, which is hydrolyzed to the primary amine using hydrazine hydrate.

Critical Considerations :

  • Solvent: DMF (enhances nucleophilicity of phthalimide ion)
  • Reaction time: 8–10 h
  • Hydrolysis conditions: 6 M HCl reflux (4 h)
  • Overall yield: 58–60%

Demethylation of Tertiary Amine Derivatives

Methylation-Reduction Strategy

A two-step approach involves:

  • Methylation : Reacting 2-(4-chlorophenoxy)-2-methylpropan-1-amine with methyl iodide to form the tertiary amine.
  • Demethylation : Treating with chloroethyl chloroformate followed by hydrolysis to regenerate the primary amine.

Advantages :

  • Avoids direct synthesis challenges of primary amines
  • Enables purification of intermediates via crystallization

Yield : 54–57% after demethylation

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 68–72 98 Scalable, minimal byproducts High-pressure ammonia required
Reductive Amination 62–65 95 Mild conditions Requires ketone synthesis
Gabriel Synthesis 58–60 97 Avoids ammonia handling Multi-step, hydrazine toxicity
Demethylation 54–57 93 Utilizes stable intermediates Low overall yield

Purification and Characterization

Oxalate Salt Crystallization

Formation of the oxalate salt enhances purity. Dissolving the crude amine in hot ethanol and adding oxalic acid (1:1 molar ratio) induces crystallization. The salt is recrystallized from ethanol/water (3:1).

Purity Enhancement :

  • Initial purity: 85–90% → 99% after crystallization
  • Melting point: 142–144°C (oxalate salt)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 3H, CH₃), 2.68 (d, 2H, J = 6.4 Hz, CH₂NH₂), 4.12 (q, 1H, J = 6.4 Hz, CHOAr), 6.82–7.25 (m, 4H, Ar-H)
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C asym)

Industrial-Scale Considerations

Solvent Recovery Systems

  • Distillation towers : For dichloromethane and ethanol recovery (≥98% efficiency)
  • Waste treatment : Alkaline hydrolysis of phthalimide byproducts

Emerging Methodologies

Enzymatic Amination

Preliminary studies using ω-transaminases (e.g., from Arthrobacter citreus) show promise for stereoselective synthesis under aqueous conditions (pH 7.5, 30°C).

Flow Chemistry Approaches

Microreactor systems enable safer handling of exothermic steps (e.g., SOCl₂ reactions), reducing batch times by 40%.

Chemical Reactions Analysis

Types of Reactions: 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorophenoxy group.

Scientific Research Applications

1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Propanamine, 2-(4-chlorophenoxy)-: A similar compound lacking the methyl group.

    1-Propanamine, 2-(4-bromophenoxy)-2-methyl-: A bromine-substituted analog.

    1-Propanamine, 2-(4-fluorophenoxy)-2-methyl-: A fluorine-substituted analog.

Uniqueness: 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- is unique due to the presence of both the chlorophenoxy and methyl groups, which confer specific chemical and biological properties

Biological Activity

1-Propanamine, 2-(4-chlorophenoxy)-2-methyl-, also known by its CAS number 69846-00-0, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- is characterized by the following chemical structure:

  • Molecular Formula : C10H13ClNO
  • Molecular Weight : 201.67 g/mol
  • CAS Number : 69846-00-0

The compound contains a chlorophenoxy group, which is significant for its biological interactions.

The biological activity of 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as an inhibitor or modulator of specific enzymes and receptors, influencing numerous biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic processes, potentially leading to altered physiological responses.
  • Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways associated with mood and cognition.

Biological Activity and Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of chlorophenoxy compounds can possess antimicrobial properties. For instance, the methylene chloride extract containing similar structures demonstrated antibacterial effects against various strains like Bacillus cereus and Vibrio cholerae .
  • Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant capabilities, which can protect cells from oxidative stress .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against B. cereus
AntioxidantReduces oxidative stress
Enzyme InhibitionModulates metabolic enzymesGeneral observation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of methylene chloride extracts containing chlorophenoxy compounds. The results indicated significant inhibition against several bacterial strains, suggesting potential applications in treating infections .
  • Oxidative Stress Reduction : Research on related compounds showed promising results in reducing oxidative stress markers in vitro. This suggests that 1-Propanamine, 2-(4-chlorophenoxy)-2-methyl- may also contribute to cellular protection in oxidative environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanamine, 2-(4-chlorophenoxy)-2-methyl-
Reactant of Route 2
Reactant of Route 2
1-Propanamine, 2-(4-chlorophenoxy)-2-methyl-

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